![molecular formula C18H18N2O4 B2857869 2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922002-62-8](/img/structure/B2857869.png)

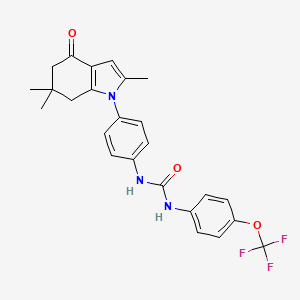

2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide, also known as EBIO, is a chemical compound that has been extensively studied for its potential applications in scientific research. EBIO is a potassium channel activator that has been shown to have a variety of physiological effects, making it a promising tool for studying cellular processes.

Applications De Recherche Scientifique

Novel Imaging Agents for Alzheimer's Disease

Research has explored derivatives related to 2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide for their potential as positron emission tomography (PET) probes. These compounds have demonstrated high affinity for β-amyloid plaques in Alzheimer's Disease, suggesting their utility in imaging cerebral β-amyloid plaques in living brain tissue, which is crucial for the diagnosis and understanding of Alzheimer's pathology (Cui et al., 2012).

Prokinetic Agents and Anti-Ulcerative Activity

Derivatives of 2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide have been synthesized and evaluated for their potential as prokinetic agents and in treating ulcerative conditions. These studies highlight the chemical's application in developing new therapeutic agents with anti-ulcerative properties, reflecting its importance in medicinal chemistry research (Srinivasulu et al., 2005).

Synthesis of Heterocyclic Compounds

The compound's derivatives have been utilized in synthesizing various heterocyclic compounds, showcasing its versatility as a precursor in organic chemistry. For instance, studies have involved the synthesis of novel benzoxazole, benzothiazole, and pyridobenzazole derivatives, contributing to the development of new materials with potential applications in drug development and material science (Chiba et al., 1985).

Antiallergic Activity

Research on acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones, related to the chemical compound , has shown significant antiallergic activity. These findings open avenues for developing new antiallergic medications, underscoring the compound's potential in pharmacological research (Wade et al., 1983).

Propriétés

IUPAC Name |

2-ethoxy-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-2-23-15-6-4-3-5-13(15)18(22)20-12-7-8-16-14(11-12)17(21)19-9-10-24-16/h3-8,11H,2,9-10H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUHWNBQPDYPOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCCNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2857790.png)

![1-[(4-Methoxyphenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2857793.png)

![Tert-butyl N-[[(3S,5S)-5-tert-butylpiperidin-3-yl]methyl]carbamate](/img/structure/B2857796.png)

![4-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2857805.png)

![N-butyl-2-(5-((2-((4-isopropylphenyl)amino)-2-oxoethyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2857806.png)

![1-(1-Adamantyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B2857808.png)